molecular formula C26H21F3O6 B3752103 2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE

2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE

Cat. No.: B3752103
M. Wt: 486.4 g/mol
InChI Key: PCNKCLGQVONULY-UHFFFAOYSA-N
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Description

2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of naphthalene, chromen, and trifluoromethyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the naphthalene group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the intermediate compound with 2-ethoxyethanol under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXYETHYL ACETATE: A simpler ester with similar solvent properties.

    NAPHTHALENE DERIVATIVES: Compounds with similar aromatic structures and potential biological activity.

    TRIFLUOROMETHYL CHROMENES: Compounds with similar fluorinated chromen structures.

Uniqueness

2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-ethoxyethyl 2-[3-naphthalen-1-yl-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3O6/c1-2-32-12-13-33-22(30)15-34-17-10-11-20-21(14-17)35-25(26(27,28)29)23(24(20)31)19-9-5-7-16-6-3-4-8-18(16)19/h3-11,14H,2,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNKCLGQVONULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
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2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
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2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
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2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
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2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
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2-ETHOXYETHYL 2-{[3-(NAPHTHALEN-1-YL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE

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